6-acetyl-2-[3-(benzenesulfonyl)propanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
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Description
Scientific Research Applications
1. Inhibitor for Human Neutrophil Elastase (hNE) This compound has been synthesized and evaluated as a competitive inhibitor of Human neutrophil elastase (hNE), which is a potential treatment for Acute Respiratory Distress Syndrome (ARDS) .
Precursor for Triazolo[4,3-a]pyrimidines
The compound is a synthetic precursor for triazolo[4,3-a]pyrimidines, which are important in medicinal chemistry .
Chemosensor for Formaldehyde Detection
A chemosensor based on a similar compound was synthesized and found to detect formaldehyde through fluorescence enhancement .
Piperidine Derivatives
Piperidine derivatives are important synthetic medicinal blocks for drug construction. Although not directly mentioned, this compound could potentially be used in the synthesis of piperidine derivatives .
Pyridine-based Drug Candidates
Pyridine scaffolds are found in many existing drug molecules of medicinal importance. This compound, with its pyridine ring, could potentially be used in the development of new pyridine-based drug candidates .
Catalyst in Chemical Transformations
Metal acetylacetonate complexes are used in different applications; for example, as a catalyst in chemical transformations such as oligomerization, polymerization, hydrogenation, isomerization of alkynes, coupling of organic halides, and trans-esterifications .
properties
IUPAC Name |
6-acetyl-2-[3-(benzenesulfonyl)propanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S2/c1-12(23)22-9-7-14-15(11-22)28-19(17(14)18(20)25)21-16(24)8-10-29(26,27)13-5-3-2-4-6-13/h2-6H,7-11H2,1H3,(H2,20,25)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZVAKBHQHUUON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-acetyl-2-[3-(benzenesulfonyl)propanoylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
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